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Compound of Interest

Compound Name: 5-Methoxyisoxazol-3-amine

Cat. No.: B1589411 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for

advancing discovery programs. Within the realm of medicinal chemistry, 5-Methoxyisoxazol-3-
amine and its derivatives represent a privileged scaffold, appearing in a range of biologically

active molecules. Their efficacy and safety are intrinsically linked to their precise chemical

structure. This guide provides an in-depth, comparative analysis of the primary analytical

techniques for the structural validation of this important class of molecules, grounded in

experimental data and field-proven insights.

The inherent asymmetry and electronic nature of the 5-methoxyisoxazol-3-amine core, with

its electron-donating methoxy and amino groups, present unique challenges and signatures in

spectroscopic and chromatographic analyses. This guide will dissect these signatures, offering

a comparative framework to aid in the confident structural elucidation of novel derivatives.

The Strategic Imperative of Orthogonal Validation
A single analytical technique is rarely sufficient for complete structural confirmation. A robust

validation strategy relies on the principle of orthogonality, where multiple, independent methods

are employed. Each technique probes different molecular properties, and their collective

agreement provides a high degree of confidence in the assigned structure. For 5-
Methoxyisoxazol-3-amine derivatives, the indispensable toolkit includes Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and High-

Performance Liquid Chromatography (HPLC).
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Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. For 5-Methoxyisoxazol-3-amine derivatives, a combination of 1D (¹H, ¹³C) and 2D

NMR experiments is essential for unambiguous assignment.

Causality Behind Experimental Choices:
¹H NMR provides information on the number of different types of protons, their chemical

environment, and their proximity to other protons.

¹³C NMR reveals the number of unique carbon atoms and their electronic environment. The

electron-donating methoxy and amino groups, along with the isoxazole ring itself, create a

distinct pattern of chemical shifts.

2D NMR (COSY, HSQC, HMBC) is crucial for establishing connectivity. COSY identifies

proton-proton couplings, while HSQC correlates protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it reveals longer-

range (2-3 bond) correlations between protons and carbons, allowing for the definitive

placement of substituents on the isoxazole ring and any appended moieties.

Comparative ¹H and ¹³C NMR Data of Isoxazole
Derivatives:
The chemical shifts in 5-Methoxyisoxazol-3-amine derivatives are influenced by the electronic

properties of the substituents. The data below for related compounds illustrates the expected

ranges for the core nuclei.[1][2][3]

Compound/Fragmen

t

¹H Chemical Shift

(ppm)

¹³C Chemical Shift

(ppm)

Key Correlations

(HMBC)

Isoxazole H-4 4.9 - 6.7 95.0 - 98.0 H-4 to C-3 and C-5

5-OCH₃ ~3.9 - 4.1 ~56.0 - 61.0 OCH₃ protons to C-5

3-NH₂ Broad singlet, variable C-3 ~161.0 - 165.0

NH₂ protons may

show weak correlation

to C-3

Substituent on Amine

(e.g., Aryl)

Aromatic region (7.0-

8.5)

Aromatic region (110-

150)

Aryl protons to

isoxazole C-3

Substituent on C-4 (if

present)
Varies with substituent Varies with substituent

Substituent protons to

C-3, C-4, and C-5

Note: Chemical shifts are highly dependent on the solvent and the specific nature of other

substituents on the molecule.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can

influence the chemical shifts, particularly of the NH₂ protons.

¹H NMR: Acquire a standard ¹H NMR spectrum.
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¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be

run to differentiate between CH, CH₂, and CH₃ carbons.

2D COSY: Acquire a COSY spectrum to establish ¹H-¹H correlations.

2D HSQC: Acquire an HSQC spectrum to identify one-bond ¹H-¹³C correlations.

2D HMBC: Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically

50-100 ms) to observe 2-3 bond correlations, which are essential for piecing together the

molecular puzzle.
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Caption: Integration of NMR data for structural elucidation.

Mass Spectrometry (MS): Unveiling Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation

analysis, offers corroborating evidence for its structure. High-Resolution Mass Spectrometry

(HRMS) is the gold standard for determining the elemental formula.

Causality Behind Experimental Choices:
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HRMS (e.g., ESI-TOF): Electrospray ionization (ESI) is a soft ionization technique that

typically yields the protonated molecule [M+H]⁺. A Time-of-Flight (TOF) analyzer provides a

highly accurate mass measurement, allowing for the unambiguous determination of the

elemental formula, a critical piece of data for a novel compound.

Tandem MS (MS/MS): In this technique, the [M+H]⁺ ion is isolated and fragmented. The

resulting fragmentation pattern is a characteristic fingerprint of the molecule. The isoxazole

ring is known to undergo characteristic cleavages, and the presence of the methoxy and

amino groups will direct the fragmentation pathways.

Expected Fragmentation Patterns:
The fragmentation of the isoxazole ring is influenced by its substituents. For 5-
Methoxyisoxazol-3-amine derivatives, key fragmentation pathways are expected to involve

the cleavage of the weak N-O bond. The presence of electron-donating groups can influence

which fragments are more stable and therefore more abundant in the spectrum.[4][5][6]

Parent Ion Key Fragment
Plausible Neutral

Loss
Significance

[M+H]⁺ [M+H - CH₃]⁺ Methyl radical
Loss from the

methoxy group

[M+H]⁺ [M+H - CO]⁺ Carbon monoxide

Common

fragmentation of five-

membered

heterocycles

[M+H]⁺ [M+H - CH₃CN]⁺ Acetonitrile

Characteristic

isoxazole ring

fragmentation

[M+H]⁺ Varies
Loss of substituents

on the amine

Provides information

about the nature of

the amine substituent

Note: The relative intensities of these fragments will depend on the overall stability of the

resulting ions and the specific derivative being analyzed.
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Experimental Protocol: HRMS and MS/MS Analysis
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable

solvent such as methanol or acetonitrile.

HRMS Data Acquisition: Infuse the sample into an ESI-TOF mass spectrometer in positive

ion mode. Acquire the spectrum over a relevant mass range.

MS/MS Data Acquisition: Using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap),

isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas

(e.g., argon or nitrogen). Acquire the product ion spectrum.

Data Analysis: Determine the elemental formula from the accurate mass measurement.

Propose structures for the major fragments observed in the MS/MS spectrum to confirm the

connectivity of the parent molecule.

X-ray Crystallography: The Definitive 3D Structure
When a high-quality single crystal can be obtained, X-ray crystallography provides the

absolute, unambiguous three-dimensional structure of the molecule in the solid state. This

technique is unparalleled in its ability to confirm stereochemistry, regiochemistry, and the

precise arrangement of atoms.

Causality Behind Experimental Choices:
Single Crystal Growth: This is often the most challenging step. Slow evaporation of a

saturated solution, slow cooling, or vapor diffusion are common techniques. The choice of

solvent is critical and often requires extensive screening.

Data Collection and Refinement: A single crystal is mounted and irradiated with X-rays. The

resulting diffraction pattern is used to calculate an electron density map, from which the

positions of the atoms can be determined.

A study on a closely related analog, methyl 4-amino-3-methoxyisoxazole-5-carboxylate,

revealed an almost planar molecular conformation, stabilized by an intramolecular hydrogen

bond between the amino group and the ester oxygen.[7] This planarity is a common feature in

such systems and influences their packing in the crystal lattice. Similarly, the crystal structure of
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5-amino-3-(4-methoxyphenyl)isoxazole has been reported, providing further comparative data

for this class of compounds.[1][8]

Key Crystallographic Parameters for a Related
Derivative (Methyl 4-amino-3-methoxyisoxazole-5-
carboxylate)[7]

Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

Key Feature Almost planar molecule

Stabilizing Interaction Intramolecular N—H⋯O hydrogen bond

This data provides a valuable reference for what to expect when crystallizing new 5-
Methoxyisoxazol-3-amine derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization: Screen various solvents and solvent combinations (e.g., ethanol, ethyl

acetate, dichloromethane, hexane) using techniques such as slow evaporation, slow cooling,

and vapor diffusion to grow single crystals of suitable quality.

Crystal Mounting: Select a well-formed single crystal under a microscope and mount it on a

goniometer head.

Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data,

typically at a low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution and Refinement: Process the diffraction data and solve the structure using

direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters

to obtain the final crystal structure.
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High-Performance Liquid Chromatography (HPLC):
Assessing Purity and Identity
HPLC is the workhorse for determining the purity of a compound and can also be used to

confirm its identity by comparing its retention time to a known standard. For 5-
Methoxyisoxazol-3-amine derivatives, reversed-phase HPLC is the most common method.

Causality Behind Experimental Choices:
Reversed-Phase HPLC: This technique separates compounds based on their hydrophobicity.

A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture

of water and acetonitrile or methanol). The more hydrophobic the derivative, the longer it will

be retained on the column.

UV Detection: The isoxazole ring and any aromatic substituents are chromophores, making

UV detection a suitable and sensitive method. A photodiode array (PDA) detector can be

used to obtain the UV spectrum of the eluting peak, providing an additional layer of identity

confirmation.

Comparative HPLC Performance:
The retention time of 5-Methoxyisoxazol-3-amine derivatives will vary depending on the

nature of the substituents.

Substituent Type on Amine

or Ring

Expected Change in

Retention Time (vs. Parent)
Rationale

Nonpolar/Hydrophobic (e.g.,

alkyl, aryl)
Increase

Increased interaction with the

C18 stationary phase

Polar (e.g., -OH, -COOH) Decrease
Increased affinity for the polar

mobile phase

Experimental Protocol: HPLC Purity Analysis
System: A standard HPLC system with a UV/PDA detector.

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic

acid (B). Formic acid is used to improve peak shape by ensuring the amine is protonated.

Gradient: A typical gradient might run from 5% to 95% B over 15-20 minutes.

Flow Rate: 1.0 mL/min.

Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254

nm), or collect the full spectrum with a PDA detector.

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a

compatible solvent (e.g., acetonitrile/water).

Analysis: Inject the sample and integrate the peak areas to determine the purity as a

percentage of the total area.

HPLC Analysis

Dissolved Sample

Injection

C18 Column
(Separation)

UV/PDA Detector

Purity (%) &
Retention Time
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Caption: A typical HPLC workflow for purity determination.

Conclusion: A Self-Validating System
The structural validation of 5-Methoxyisoxazol-3-amine derivatives is a critical process that

demands a multi-faceted, orthogonal approach. By integrating the detailed connectivity

information from NMR, the precise molecular formula and fragmentation data from MS, the

definitive 3D structure from X-ray crystallography, and the purity assessment from HPLC,

researchers can build a self-validating dossier for each new molecule. This comprehensive

characterization is not merely a procedural step; it is the foundation upon which all subsequent

biological and pharmacological data rests, ensuring the integrity and reproducibility of the

scientific endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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